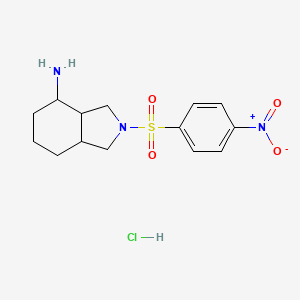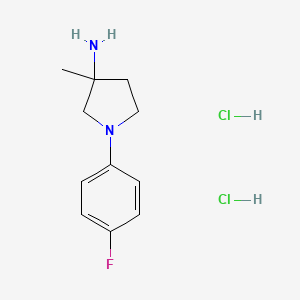
3-Bromo-2,4-difluoro-6-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4-difluoro-6-iodoaniline is a chemical compound with the CAS Number: 2219373-70-1 . It has a molecular weight of 333.9 and its IUPAC name is 3-bromo-2,4-difluoro-6-iodoaniline . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-2,4-difluoro-6-iodoaniline is 1S/C6H3BrF2IN/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,11H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Bromo-2,4-difluoro-6-iodoaniline is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation
Research by Kádár et al. (2001) explored the electrochemical oxidation of various haloanilines, including 4-iodoaniline, in acetonitrile solution. This study provides insights into the oxidation mechanisms of such compounds, which could be relevant for understanding the behavior of 3-Bromo-2,4-difluoro-6-iodoaniline under similar conditions (Kádár et al., 2001).
Nephrotoxicity Studies
A study by Hong et al. (2000) evaluated the in vitro nephrotoxic effects of various haloaniline isomers. While this study didn't specifically focus on 3-Bromo-2,4-difluoro-6-iodoaniline, it provides valuable data on the toxicity of structurally similar compounds (Hong et al., 2000).
Thermo- and Photochromic Behavior in Co-Crystals
Carletta et al. (2017) investigated the thermo- and photochromic properties of molecular co-crystals, including those involving 4-iodoaniline. The study provides insights into how halogen bonding and crystal packing affect the optical properties of such materials, which might be applicable to the study of 3-Bromo-2,4-difluoro-6-iodoaniline in similar contexts (Carletta et al., 2017).
Crystal Structure Analysis
Dey and Desiraju (2004) conducted a study comparing the crystal structures of various 4-phenoxyanilines, including 4-iodoaniline. Their findings on conditional isomorphism and structural comparison could be relevant for understanding the crystalline properties of 3-Bromo-2,4-difluoro-6-iodoaniline (Dey & Desiraju, 2004).
Synthesis of Halogenated Ascorbic Acids
Research by Ge and Kirk (1997) on the synthesis of halogenated ascorbic acids, including 2-iodo- and 2-bromo-derivatives, provides a perspective on the synthetic applications of haloanilines. Such methods could be adapted for synthesizing derivatives of 3-Bromo-2,4-difluoro-6-iodoaniline (Ge & Kirk, 1997).
Photochemical Studies
Freccero et al. (2003) examined the photochemistry of haloanilines, including iodoanilines. This research can provide a foundation for understanding the photochemical behavior of 3-Bromo-2,4-difluoro-6-iodoaniline in various solvents and conditions (Freccero et al., 2003).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has several hazard statements including H302, H312, H315, H319, H332, H335, which indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
3-bromo-2,4-difluoro-6-iodoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2IN/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRGTXGJSNKKGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)F)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-difluoro-6-iodoaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2357165.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)

![1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2357170.png)
![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)






![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B2357185.png)
![Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate](/img/structure/B2357186.png)
![4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2357187.png)